molecular formula C21H19N5O4S B2728333 N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242878-62-1

N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2728333
CAS No.: 1242878-62-1
M. Wt: 437.47
InChI Key: ZSDCZZWVIDMAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a sulfanyl acetamide moiety linked to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-16-9-8-14(12-17(16)30-2)22-18(27)13-31-21-24-23-19-20(28)25(10-11-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCZZWVIDMAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the triazolopyrazinyl moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the dimethoxyphenyl group: This step involves the reaction of the triazolopyrazinyl intermediate with a dimethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Thioacetamide linkage formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three key reactive moieties:

  • Carboxamide group : Prone to hydrolysis under acidic or basic conditions.

  • Sulfanyl group (–S–) : Susceptible to nucleophilic substitution and oxidation.

  • Triazolopyrazine core : May undergo electrophilic or nucleophilic substitution at reactive positions.

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction is well-documented for structurally similar triazolopyrazine derivatives .

Conditions :

  • Acidic : HCl or H₂SO₄.

  • Basic : NaOH or KOH.

Product :

  • Carboxylic acid derivative (e.g., N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H- triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetic acid).

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group can react with nucleophiles (e.g., amines, alcohols) to replace the sulfur moiety. This is a common reaction for sulfur-containing heterocycles .

Conditions :

  • Nucleophile : Amine (R–NH₂), alcohol (R–OH), or other nucleophilic agents.

  • Catalyst : Base (e.g., K₂CO₃) or acid (e.g., HCl).

Product :

  • Substituted sulfanyl derivative (e.g., alkoxy, amino, or other substituted groups).

Oxidation of the Sulfanyl Group

The sulfanyl group can be oxidized to a sulfoxide or sulfone. This reaction is typical for sulfur-containing compounds .

Conditions :

  • Oxidizing agents : Hydrogen peroxide (H₂O₂), mCPBA (meta-chloroperbenzoic acid), or other peroxides.

Products :

  • Sulfoxide derivative : Intermediate oxidation state.

  • Sulfone derivative : Fully oxidized state.

Reactions at the Triazolopyrazine Core

The triazolopyrazine core may participate in electrophilic or nucleophilic substitution, depending on the substitution pattern. For example, alkylating agents (e.g., methyl iodide) could modify reactive positions .

Conditions :

  • Electrophiles : Alkyl halides (e.g., CH₃I), acylating agents (e.g., acetyl chloride).

  • Catalyst : Base (e.g., pyridine) or acid (e.g., H₂SO₄).

Product :

  • Alkylated or acylated triazolopyrazine derivative .

Comparative Analysis of Similar Compounds

The following table compares structural analogs and their reactivity patterns:

CompoundKey FeaturesReactivitySource
N-((8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide Triazolopyrazine + indole moietyHydrolysis of carboxamide, nucleophilic substitution
2-[2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Triazolopyrazine + thiopheneHydrolysis, oxidation of sulfanyl group
N-cyclohexyl-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)- thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Thiazolopyrimidine + tetrahydroisoquinolineNucleophilic substitution

Scientific Research Applications

Antimalarial Activity

One of the promising applications of compounds similar to N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is their potential as antimalarial agents. A study highlighted the design of a virtual library of [1,2,4]triazolo[4,3-a]pyridines that included sulfonamide fragments. This library was screened for antimalarial activity against Plasmodium falciparum, yielding several compounds with significant inhibitory concentrations (IC50) as low as 2.24 μM . The structural similarities to the compound suggest that it may also exhibit similar biological properties.

Anticancer Properties

The compound's structure indicates potential anticancer activity. Research into related compounds has shown that certain N-aryl derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, newer N-Aryl derivatives have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types . Given the structural features of this compound, it is plausible that it could be explored further for its anticancer properties.

Anti-inflammatory Applications

Molecular docking studies have identified compounds structurally related to this compound as potential inhibitors of enzymes involved in inflammatory pathways. For example, the anti-inflammatory potency of similar compounds was evaluated with promising results indicating their potential as 5-lipoxygenase inhibitors . This suggests that the compound may also possess anti-inflammatory properties worth investigating.

Antifungal Activity

The compound could be assessed for antifungal activity based on its structural characteristics and the biological activity of related triazole compounds. A study on pyridine-sulfonamide derivatives demonstrated significant antifungal efficacy against various Candida species . Given that triazoles are known for their antifungal properties, this compound may also exhibit similar effects.

Synthesis and Characterization

The synthesis of this compound has been documented in chemical literature. Its molecular formula is C21H19N5O4S with a molecular weight of 437.47 g/mol . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Derivatives and Analogs

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Synthesis Highlights Source (Evidence ID)
Target: N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazine - 3,4-Dimethoxyphenyl
- Sulfanyl acetamide
- 8-Oxo-7-phenyl
Not reported Not explicitly described N/A
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-triazolo[4,3-a]pyrazin-3-one (45) [1,2,4]Triazolo[4,3-a]pyrazine - Benzylpiperazinylphenyl
- 8-Amino
- 2-Phenyl
244–246 Purified via liquid chromatography (cyclohexane/EtOAc/MeOH)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (12) [1,2,4]Triazolo[4,3-a]pyrazine - Phenoxyacetamide
- 8-Amino
- 2-Phenyl
260–263 Reacted 6-(4-hydroxyphenyl) derivative with 2-chloroacetamide
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (4g) Pyrazolo[3,4-b]pyridine - 4-Chlorophenyl
- Trifluoromethylphenyl
- Acetamide
221–223 Synthesized via condensation and cyclization
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine - Nitrophenyl
- Cyano
- Phenethyl
243–245 One-pot two-step reaction with spectroscopic validation

Key Comparative Insights:

Core Structure Influence :

  • The target compound and analogs 45 and 12 share the [1,2,4]triazolo[4,3-a]pyrazine core, which is associated with kinase inhibition and antimicrobial activity. In contrast, 4g (pyrazolo[3,4-b]pyridine) and 1l (imidazo[1,2-a]pyridine) exhibit distinct heterocyclic frameworks, leading to varied electronic properties and binding affinities.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to the benzylpiperazinyl group in 45 or the trifluoromethylphenyl group in 4g .

Synthesis Strategies: Triazolo-pyrazine derivatives (e.g., 45, 12) are synthesized via nucleophilic substitution or coupling reactions, as seen in the use of 2-chloroacetamide in 12 .

Physicochemical Properties :

  • Melting points for triazolo-pyrazine derivatives (45 : 244–246°C; 12 : 260–263°C) are higher than those of pyrazolo-pyridine (4g : 221–223°C) , likely due to increased hydrogen-bonding capacity in the triazolo-pyrazine core.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Triazolo-Pyrazine Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Sulfanyl Group : Often involved in redox reactions and may contribute to the compound's reactivity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.184 µM against HCT-116 colorectal cancer cells, indicating potent antiproliferative activity . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

The biological activity of this compound may be attributed to:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that treatment with related compounds leads to increased apoptotic markers in treated cells .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of several derivatives related to this compound. The results indicated that derivatives with a triazole ring displayed higher activity against cancer cell lines compared to those lacking this feature. Specifically:

CompoundIC50 (µM)
3c1.184
3e3.403
Cabozantinib16.350

This data suggests that the structural features of this compound may confer superior anticancer properties compared to established treatments like Cabozantinib .

Apoptosis Assay

The apoptosis assay conducted on HCT-116 cells showed that treatment with the compound resulted in significant increases in early apoptotic cells as measured by Annexin V staining. This indicates that the compound not only inhibits cell growth but also promotes programmed cell death .

Pharmacological Applications

Given its promising biological activities, this compound could have potential applications in:

  • Cancer Therapy : As a candidate for developing novel anticancer agents.
  • Antimicrobial Agents : Due to the triazole moiety's known antimicrobial properties.

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling the triazolopyrazine core with the acetamide moiety via a sulfanyl linker. A generalized approach (applicable to analogous compounds) uses carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by refluxing with hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) in anhydrous DMF for 24 hours . Post-reaction purification via recrystallization (e.g., using 2-methoxyethanol or ethanol) and liquid chromatography (cyclohexane/EtOAc/MeOH gradients) can improve yields to ~60–75% .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 7.35–8.12 ppm for phenyl and triazolopyrazine protons) and coupling constants (e.g., J = 7.4–8.8 Hz for aryl protons). Carbon signals for carbonyl groups (e.g., C=O at ~170–180 ppm) and sulfur-linked acetamide (C-S at ~35–40 ppm) are critical .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1716 cm⁻¹) and amine/amide N-H stretches (~3296–3473 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C22H19ClFN5O4) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental kinetic data and proposed reaction mechanisms?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental kinetic profiling (e.g., isotopic labeling or variable-temperature NMR). For example, ICReDD’s reaction path search algorithms can predict energetically favorable pathways, while experimental data (e.g., activation parameters) validate computational models . Discrepancies in regioselectivity or byproduct formation can be addressed by comparing computed intermediates with LC-MS or GC-MS results .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or bulky substituents (e.g., 3,5-di-tert-butyl-4-methoxyphenyl) to assess steric/electronic effects on target binding .
  • Linker Variations : Substitute the sulfanyl group with sulfone or phosphonate moieties to enhance solubility or interaction with cysteine-rich active sites .
  • Bioassay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) and measure IC50 values via fluorescence polarization or calorimetry .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :
  • Dynamic Effects : Use VT-NMR (variable temperature) to identify conformational flexibility in solution (e.g., rotameric states of the acetamide group) that may differ from solid-state X-ray structures .
  • Crystallography : Solve single-crystal X-ray structures to resolve ambiguities in stereochemistry or tautomeric forms (e.g., triazolopyrazine keto-enol tautomerism) .
  • Cross-Validation : Compare 2D NMR (e.g., HSQC, HMBC) with computed chemical shifts (DFT/NMR prediction software) .

Q. What advanced techniques enable scalable synthesis while minimizing hazardous byproducts?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., CDI-mediated couplings) and reduce waste .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer large-scale synthesis .
  • Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported Pd for deprotection steps) to enhance atom economy .

Methodological Notes for Experimental Design

  • Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N2/Ar), and drying protocols (e.g., molecular sieves for anhydrous conditions) .
  • Contradiction Management : Archive raw spectral data (FID files for NMR, .RAW for MS) and computational input files (Gaussian/PySCF) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.